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Compound of Interest

Compound Name: platinum;sodium

Cat. No.: B15422182 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing the ratio of sodium promoter to platinum active sites in their experiments.

Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of sodium-

promoted platinum catalysts.

Q1: My catalyst activity is lower than expected after adding the sodium promoter. What could

be the cause?

A1: Lower than expected activity can stem from several factors:

Excess Sodium: An overabundance of sodium can lead to the blockage of platinum active

sites, a phenomenon known as catalyst poisoning.[1][2] This can reduce the available

surface area for the reaction to occur. At high sodium coverages (e.g., ≥ 8% for CO oxidation

on Pt/YSZ), the formation of stable sodium oxide species can poison the catalytic rate.[1][2]

Poor Dispersion: The method of adding the sodium promoter can affect the dispersion of

both the platinum and the sodium itself. Poorly dispersed sodium can physically block Pt

sites. The concentration of the sodium precursor solution during preparation can influence

the final dispersion of platinum particles.[3]
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Incomplete Activation: The catalyst may not have been properly activated after the addition

of the promoter. The activation procedure (e.g., calcination, reduction) is crucial for creating

the desired active sites.

Q2: How can I determine if I have added too much sodium to my catalyst?

A2: Diagnosing excess sodium can be achieved through several characterization techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information on the surface

composition of the catalyst and the chemical state of the elements. An unusually high Na/Pt

atomic ratio on the surface compared to the bulk composition can indicate sodium

enrichment on the surface, potentially leading to pore blockage.

Temperature Programmed Desorption (TPD): TPD using a probe molecule like CO can

reveal a decrease in the number of available platinum active sites. A significant reduction in

the CO desorption peak area after sodium addition can indicate site blocking.

Activity Testing at Varying Sodium Loadings: A systematic study where the sodium loading is

incrementally increased can reveal an optimal loading. A sharp decline in activity after a

certain loading is a strong indicator of poisoning by excess sodium. For CO oxidation on

Pt/YSZ, a promotional effect was observed up to a sodium coverage of 1.6%, with a decline

in activity at higher coverages.[1][2] Similarly, for H2-SCR of NO over Pt/ZSM5, a 5 wt% Na

loading was beneficial, while 10 wt% Na significantly inhibited the reaction.[4]

Q3: My catalyst is deactivating rapidly during the reaction. Could the sodium promoter be the

cause?

A3: Yes, while sodium can be a promoter, it can also contribute to catalyst deactivation under

certain conditions:

Agglomeration: The presence of alkali metals can sometimes lead to the agglomeration of

platinum particles at high reaction temperatures, reducing the active surface area.

Formation of Stable Compounds: At high coverages, sodium can form stable oxide species

that are catalytically inactive and block active sites.[1][2]
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Coke Formation: In reactions involving hydrocarbons, the basicity introduced by sodium can

sometimes promote coke formation, which deactivates the catalyst.

Q4: How can I regenerate a sodium-poisoned platinum catalyst?

A4: Regeneration of a catalyst deactivated by excess sodium is often possible:

Acid Washing: A common method is to wash the catalyst with a dilute acid solution, such as

acetic acid or sulfuric acid.[5][6] This can selectively remove the alkali metal promoter. Acetic

acid has been shown to remove 99.9% of sodium from a deactivated catalyst.[5]

Controlled Oxidation and Reduction Cycles: For deactivation due to coking, a carefully

controlled calcination in air followed by a reduction step can burn off the coke and potentially

redisperse the platinum.

Solvent Washing: In some cases, washing with hot water or other solvents can help remove

certain deactivating species.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of a sodium promoter on a platinum catalyst?

A1: Sodium, as an alkali metal promoter, can enhance the performance of platinum catalysts in

several ways. It is believed to modify the local electronic properties of platinum, which can

increase the number of active sites for reactions like the water-gas shift.[7] It can also stabilize

an oxidized state of platinum, which is beneficial for certain oxidation reactions.[3] For CO

oxidation, sodium can increase oxygen adsorption by lowering the work function of the catalyst.

[1][2]

Q2: What is the mechanism of sodium promotion?

A2: The exact mechanism can vary depending on the reaction. However, a common theory is

that sodium donates electron density to the platinum, which can:

Weaken the adsorption of reactant molecules that are electron donors.

Strengthen the adsorption of reactant molecules that are electron acceptors.[1][2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/publication/341994442_Regeneration_of_Selective_Catalyst_Reduction_Catalysts_Deactivated_by_Pb_As_and_Alkali_Metals
https://www.scirp.org/journal/paperinformation?paperid=72636
https://www.researchgate.net/publication/341994442_Regeneration_of_Selective_Catalyst_Reduction_Catalysts_Deactivated_by_Pb_As_and_Alkali_Metals
https://www.researchgate.net/publication/262764671_Activation_of_carbon-supported_platinum_catalysts_by_sodium_for_the_low-temperature_water-gas_shift_reaction
https://www.researchgate.net/figure/dispersion-and-apparent-particle-size-of-platinum-in-catalysts-prepared-with_tbl2_244108992
https://pmc.ncbi.nlm.nih.gov/articles/PMC6413807/
https://www.researchgate.net/publication/322449029_Electrochemical_Promotion_of_CO_Oxidation_on_Na-Promoted_PtYSZ_Interaction_Between_Multiple_Promoting_Species
https://pmc.ncbi.nlm.nih.gov/articles/PMC6413807/
https://www.researchgate.net/publication/322449029_Electrochemical_Promotion_of_CO_Oxidation_on_Na-Promoted_PtYSZ_Interaction_Between_Multiple_Promoting_Species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15422182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Facilitate the dissociation of reactants, such as water in the water-gas shift reaction.

Q3: Is there an optimal sodium-to-platinum ratio?

A3: Yes, the optimal ratio is highly dependent on the specific reaction, the support material, and

the reaction conditions. It is not a universal value. For example, in the electrochemical

promotion of CO oxidation on Pt/YSZ, the catalytic rate was promoted at sodium coverages up

to 1.6%, but poisoned at coverages of 8% and higher.[1][2] For the selective catalytic reduction

of NO with H2 over 0.1%Pt/ZSM5, a 5 wt% loading of Na was found to be optimal in inhibiting

undesired NO oxidation while having a limited impact on the desired reaction.[4] It is crucial to

experimentally determine the optimal ratio for your specific application.

Q4: What are the common methods for introducing a sodium promoter?

A4: The two most common methods are:

Co-impregnation: The support material is impregnated with a solution containing both the

platinum precursor and the sodium precursor simultaneously.

Sequential Impregnation (or Ion-Exchange): The platinum is first deposited on the support,

followed by the addition of the sodium promoter in a separate step. Ion-exchange is another

method where the support is treated to create anchoring sites for the promoter.[3]

Quantitative Data Summary
The optimal sodium-to-platinum ratio is highly system-dependent. The following table

summarizes some reported quantitative data. It is crucial to perform experimental optimization

for your specific catalyst and reaction.
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Reaction
Catalyst
System

Na:Pt
Ratio/Loading

Effect on
Performance

Reference

CO Oxidation Pt/YSZ
Up to 1.6% Na

coverage
Promotional [1][2]

CO Oxidation Pt/YSZ
≥ 8% Na

coverage
Poisoning [1][2]

H₂-SCR of NO 0.1% Pt/ZSM5 5 wt% Na

Inhibition of

undesired NO

oxidation with

minimal impact

on SCR activity

[4]

H₂-SCR of NO 0.1% Pt/ZSM5 10 wt% Na

Strong inhibition

of overall NO

conversion

[4]

Ethylene

Oxidation
Pt/YSZ

0.11% Na

coverage

Strengthened the

character of the

reaction on the

"clean" catalyst

[1]

General Pt/C

4 mol of NaOH

per mol of Pt

(during prep)

Decreased Pt

dispersion
[3]

Experimental Protocols
1. Preparation of Na-Promoted Pt/Al₂O₃ Catalyst by Co-impregnation

This protocol describes a general method for preparing a series of Na-promoted Pt catalysts on

an alumina support with varying Na:Pt atomic ratios.

Materials: Chloroplatinic acid (H₂PtCl₆) solution, Sodium nitrate (NaNO₃), γ-Alumina (γ-

Al₂O₃) pellets, Deionized water.

Procedure:
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Calculate Precursor Amounts: For a target 1 wt% Pt loading and a desired Na:Pt atomic

ratio (e.g., 0.5, 1, 2, 5), calculate the required mass of H₂PtCl₆ and NaNO₃.

Prepare Impregnation Solution: Dissolve the calculated amounts of H₂PtCl₆ and NaNO₃ in

a volume of deionized water equal to the pore volume of the γ-Al₂O₃ support (incipient

wetness impregnation).

Impregnation: Add the impregnation solution to the γ-Al₂O₃ pellets dropwise while

continuously mixing to ensure uniform distribution.

Drying: Dry the impregnated pellets in an oven at 120 °C for 12 hours.

Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the

temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.

Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H₂ in N₂.

Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.

Passivation and Storage: Cool the catalyst to room temperature under N₂ flow. The

catalyst is now ready for characterization and testing.

2. Preparation of Na-Promoted Pt/SiO₂ Catalyst by Sequential Impregnation

This protocol outlines the preparation of a Na-promoted Pt catalyst on a silica support where

the promoter is added after the active metal.

Materials: Chloroplatinic acid (H₂PtCl₆) solution, Sodium nitrate (NaNO₃), Silica gel (SiO₂),

Deionized water.

Procedure:

Prepare Pt/SiO₂:

Calculate the required amount of H₂PtCl₆ for a 1 wt% Pt loading.

Dissolve the H₂PtCl₆ in deionized water (incipient wetness volume).

Impregnate the SiO₂ support with the H₂PtCl₆ solution.
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Dry at 120 °C for 12 hours.

Calcine in air at 500 °C for 4 hours.

Reduce in 5% H₂/N₂ at 400 °C for 2 hours.

Add Sodium Promoter:

Calculate the required amount of NaNO₃ for the desired Na:Pt atomic ratio.

Dissolve the NaNO₃ in deionized water (incipient wetness volume).

Impregnate the prepared Pt/SiO₂ catalyst with the NaNO₃ solution.

Dry at 120 °C for 12 hours.

Calcine in air at 400 °C for 2 hours (a lower temperature may be used to avoid

significant Pt restructuring).

Final Reduction: Reduce the Na-promoted catalyst in 5% H₂/N₂ at 400 °C for 1 hour

before reaction.

Visualizations
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Caption: Workflow for preparing Na-promoted Pt/Al₂O₃ catalysts via co-impregnation.
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Caption: Proposed mechanism for sodium promotion of platinum active sites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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